3a,4b,3a-Galactotetraose

Description

Oligosaccharide Diversity and Functional Significance in Biological Systems

Once considered merely as energy sources and structural materials, oligosaccharides are now recognized for their profound biological roles. nih.gov These complex carbohydrates, which are polymers containing a small number of monosaccharides, are pivotal in a multitude of cellular activities. nih.gov When linked to proteins and lipids through a process called glycosylation, they form glycoconjugates, which are among the most abundant and structurally diverse molecules in nature. frontiersin.org

This diversity is not random; it is a highly regulated and essential feature of life. oup.com The specific structure of an oligosaccharide chain can dictate the function of the protein it's attached to, influence cell-cell communication, mediate interactions with pathogens, and guide immune responses. nih.govucsd.edu The variety in glycan structure is observed at every level of biological organization, from differences between species to changes that occur during development, cellular activation, and disease states like cancer. oup.com The biological importance of this diversity is underscored by the conservation of the enzymes that build these sugar chains, known as glycosyltransferases. oup.com

The functions of oligosaccharides are vast, spanning from modulating protein stability and activity to acting as specific recognition markers for cell-matrix and cell-cell interactions. ucsd.edu They are crucial for the development and differentiation of complex organisms and for their interactions with the surrounding environment. ucsd.edu For instance, fucosylated oligosaccharides (those containing the sugar fucose) are involved in processes like fertilization, early embryogenesis, and the development of the nervous system. nih.govfrontiersin.org Milk oligosaccharides, in particular, are a subject of significant research, with known roles as prebiotics that support gut health, anti-adhesive agents against infections, and modulators of the immune system. mdpi.com

Defining 3α,4β,3α-Galactotetraose: Nomenclature and Glycosidic Linkage Specificity

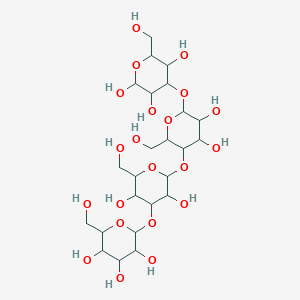

3α,4β,3α-Galactotetraose is a homo-oligosaccharide, meaning it is composed of a single type of monosaccharide—in this case, D-galactose. It is a tetrasaccharide, specifically, consisting of four galactose units linked together. ebi.ac.uk The defining features of this molecule are the precise arrangement and stereochemistry of the glycosidic bonds that connect these four units.

A glycosidic linkage is the covalent bond that joins a carbohydrate molecule to another group. uzh.chlibretexts.org The name of the linkage specifies the anomeric configuration (alpha or beta) of the bond and identifies the carbon atoms on the adjacent monosaccharides that are connected. uzh.chlibretexts.org

The formal IUPAC name for this compound is α-D-galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-α-D-galactopyranosyl-(1→3)-D-galactopyranose. ebi.ac.uk This systematic name precisely describes the structure:

It is a chain of four D-galactose units, existing in their pyranose (six-membered ring) form.

Starting from the non-reducing end (the leftmost sugar in the standard depiction), the first galactose is linked to the second via an α(1→3) bond.

The second galactose is linked to the third via a β(1→4) bond.

The third galactose is linked to the fourth (the reducing end) via an α(1→3) bond.

This specific sequence and linkage configuration—α(1→3), β(1→4), α(1→3)—defines the unique chemical identity and three-dimensional shape of 3α,4β,3α-Galactotetraose. ebi.ac.uk

While the systematic name is unambiguous, shorter names are often used for convenience.

| Nomenclature Type | Name |

| Systematic Name | α-D-galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-α-D-galactopyranosyl-(1→3)-D-galactopyranose |

| Common Name | 3α,4β,3α-Galactotetraose |

| Abbreviation | (Gal)4 |

Data derived from ChEBI. ebi.ac.uk

It is crucial to distinguish 3α,4β,3α-Galactotetraose from its isomers. Isomers are molecules that have the same molecular formula (in this case, C₂₄H₄₂O₂₁) but different structural arrangements. ebi.ac.uk In oligosaccharides, this includes variations in the monosaccharide units, the linkage positions (e.g., 1→3 vs. 1→4 vs. 1→6), and the anomeric configuration (α vs. β) of each linkage. For example, other galactotetraoses that have been synthesized or identified in research include β-1,6-galactotetraose and 4-galactotetraose. oup.comresearchgate.net The ability to distinguish between such closely related isomers is a significant challenge in glycoanalysis, often requiring advanced techniques like tandem mass spectrometry. acs.org

Historical Perspectives and Emerging Research Trajectories for Galactotetraoses

The study of oligosaccharides has a rich history, with the first individual human milk oligosaccharide being characterized in 1930. mdpi.com Since then, the field of glycobiology has expanded dramatically, revealing the immense complexity and functional significance of these molecules. nih.gov Galactooligosaccharides (GOS), which are oligosaccharides composed of galactose units, have become a major focus of research in recent years due to their beneficial biological activities. nih.gov

Initially, much of the research on GOS focused on their role as prebiotics, selectively stimulating the growth of beneficial gut bacteria. oup.com However, emerging research is uncovering a much wider range of functions and applications for specific galactooligosaccharides, including galactotetraoses.

Detailed Research Findings:

| Area of Research | Key Finding Involving Galactotetraose | Significance |

| Protein-Carbohydrate Interactions | 3α,4β,3α-Galactotetraose was used to study the binding specificity of antibody fragments. The presence of the terminal α-D-Galactosyl residue was found to be a decisive feature for the binding event to occur. europa.eu | Provides insight into the molecular basis of immune recognition and protein-glycan binding, which is critical for designing new diagnostics and therapeutics. europa.eu |

| Marine Biofilm and Larval Settlement | 3α,4β,3α-Galactotetraose was identified as a component of the extracellular polymeric substances (EPS) produced by marine biofilm bacteria. These EPS were shown to enhance the settlement of barnacle larvae. nih.gov | Highlights the ecological role of specific glycans in marine environments and may inform the development of novel antifouling technologies. nih.gov |

| Enzymology and Glycosyltransferase Studies | Methods have been developed to produce highly pure galactotetraose for use in structural and biochemical studies of glycosyltransferases, the enzymes that build complex carbohydrates. osti.gov | Pure oligosaccharide standards are essential for characterizing enzyme function and specificity, advancing our understanding of how complex glycans are synthesized in nature. osti.gov |

| Analytical Chemistry and Food Science | 3α,4β,3α-Galactotetraose is used as an analytical standard in High-Performance Liquid Chromatography (HPLC) methods to quantify the synthesis of other carbohydrates, such as lactulose. frontiersin.org | Serves as a crucial reference material, ensuring the accuracy and reproducibility of analytical methods used in food production and quality control. frontiersin.org |

Properties

IUPAC Name |

4-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)12(32)14(34)22(40-5)45-20-11(31)7(3-27)41-24(17(20)37)43-18-8(4-28)42-23(15(35)13(18)33)44-19-10(30)6(2-26)39-21(38)16(19)36/h5-38H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAHRYDVILRNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis of 3α,4β,3α Galactotetraose

Detailed Description of Galactosyl Residues and Inter-Unit Linkages

3α,4β,3α-Galactotetraose is a linear oligosaccharide composed of four D-galactose (Gal) monosaccharide units. mdpi.com These residues are linked together by specific glycosidic bonds, which are covalent bonds formed between the hemiacetal group of one sugar and a hydroxyl group of another. The systematic name for this compound is α-D-Galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-α-D-galactopyranosyl-(1→3)-D-galactopyranose. This nomenclature precisely describes the connectivity and anomeric configuration of each linkage.

The structure can be broken down as follows:

A non-reducing terminal α-D-galactose residue.

An internal β-D-galactose residue linked to the first via a (1→3) glycosidic bond.

A second internal α-D-galactose residue linked to the β-D-galactose via a (1→4) glycosidic bond.

A reducing terminal D-galactose residue linked to the second α-D-galactose via a (1→3) glycosidic bond.

The presence of both α and β anomers, as well as different linkage positions ((1→3) and (1→4)), contributes to the unique three-dimensional shape of the molecule. mdpi.comresearchgate.net

Stereochemical Aspects and Glycosidic Bond Orientations

The stereochemistry of 3α,4β,3α-Galactotetraose is complex, arising from the numerous chiral centers within each galactose unit and the geometry of the glycosidic linkages. The orientation of these linkages is defined by two torsion angles, phi (Φ) and psi (Ψ). The values of these angles are influenced by several factors, including the anomeric configuration (α or β) and the specific hydroxyl group involved in the linkage.

Conformational analysis of related oligosaccharides, such as those containing Galα(1,3)Gal and Galβ(1,4)GlcNAc moieties, provides insight into the likely preferred conformations of the glycosidic bonds in 3α,4β,3α-Galactotetraose. Theoretical calculations and experimental data from techniques like NMR spectroscopy suggest that while there is some flexibility around the glycosidic bonds, certain conformations are energetically favored. For instance, the exo-anomeric effect plays a significant role in dictating the phi (Φ) torsion angle. The flexibility of oligosaccharides is a critical determinant of their biological activity, as it governs how they present themselves for interaction with proteins such as antibodies and lectins.

Advanced Spectroscopic Methodologies for Elucidating 3α,4β,3α-Galactotetraose Structure

The definitive structural elucidation of complex carbohydrates like 3α,4β,3α-Galactotetraose relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful tools in this regard.

1D 1H NMR: To provide an overview of the proton signals, with the anomeric protons (H-1) typically resonating in a distinct downfield region. The coupling constants (J-values) of these anomeric signals can help determine the anomeric configuration (α or β).

2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar residue, allowing for the tracing of the spin systems from the anomeric proton.

2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular sugar residue.

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, enabling the assignment of the 13C signals.

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over two or three bonds). These are crucial for determining the linkage positions between the sugar units by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provides information about the three-dimensional structure and the conformation around the glycosidic linkages.

Saturation Transfer Difference (STD) NMR is another powerful technique that can be used to map the epitope of the oligosaccharide that interacts with a protein receptor. Studies on related galacto-oligosaccharides have utilized STD-NMR to identify which parts of the sugar chain are in close contact with antibodies.

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and composition of a molecule. When coupled with tandem mass spectrometry (MS/MS), it can also yield valuable structural information through the analysis of fragmentation patterns.

For 3α,4β,3α-Galactotetraose, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. acs.org The molecular formula of 3α,4β,3α-Galactotetraose is C24H42O21, with a corresponding molecular weight of approximately 666.58 g/mol .

Tandem mass spectrometry experiments, such as Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), have been performed on metallated adducts of 3α,4β,3α-galactotetraose. researchgate.net The fragmentation of oligosaccharides in MS/MS typically occurs at the glycosidic bonds (glycosidic cleavage) or within the sugar rings (cross-ring cleavage).

Glycosidic Cleavages: These cleavages provide information about the sequence and branching of the oligosaccharide. The resulting fragment ions are designated as B, C, Y, and Z ions, depending on which side of the glycosidic bond the charge is retained.

Cross-ring Cleavages: These cleavages, designated as A and X ions, can provide information about the linkage positions.

Studies have shown that the fragmentation pattern of 3α,4β,3α-galactotetraose is influenced by the type of linkage and the ionization method used. researchgate.net For instance, ETD on metallated 3α,4β,3α-galactotetraose has been shown to produce a greater variety of product ions compared to some other tetrasaccharides. researchgate.net The analysis of these fragmentation patterns, often aided by isotopic labeling, is crucial for distinguishing between isomeric oligosaccharides. researchgate.net

Synthetic Pathways and Production Methodologies for 3α,4β,3α Galactotetraose

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a highly specific and environmentally benign route to oligosaccharides. The production of galactooligosaccharides (GOS), including galactotetraose, often utilizes glycoside hydrolases that can catalyze transglycosylation reactions in addition to their typical hydrolytic activity.

β-Galactosidases (EC 3.2.1.23) are widely employed in the industrial production of GOS from lactose (B1674315). researchgate.netnih.gov In this process, the enzyme hydrolyzes the β(1→4) glycosidic bond in lactose, releasing glucose and forming a galactosyl-enzyme intermediate. researchgate.net This intermediate can then be transferred to an acceptor molecule. If the acceptor is water, simple hydrolysis occurs, yielding galactose and glucose. However, in the presence of high lactose concentrations, another sugar molecule (lactose, glucose, or a previously formed oligosaccharide) can act as the acceptor, leading to the formation of a mixture of GOS with varying chain lengths and linkages through transgalactosylation. researchgate.netnih.gov

The yield and specific structure of the GOS produced are highly dependent on the source of the β-galactosidase and the reaction conditions. rug.nl Enzymes from different microbial sources exhibit different regioselectivities for the newly formed glycosidic bonds. For instance, β-galactosidases from Bacillus circulans are known to synthesize GOS with a significant proportion of β(1→4) linkages. csic.es Enzymes from Kluyveromyces lactis and Aspergillus oryzae are also commonly used, producing GOS mixtures that can include various di- and trisaccharides. acs.orgresearchgate.net While these processes yield complex mixtures of GOS, the formation of the specific 3α,4β,3α-Galactotetraose structure is not a primary reported outcome of typical β-galactosidase action on lactose, which predominantly forms β-linkages. The synthesis of α-linkages, as required for 3α,4β,3α-Galactotetraose, would necessitate enzymes with α-galactosidase or specific α-transglycosylase activity.

Certain glycoside hydrolases can degrade complex plant polysaccharides, yielding specific oligosaccharide fragments. This approach is particularly relevant for producing oligosaccharides with defined linkages that mirror the structure of the parent polysaccharide.

Endo-β-1,4-D-galactanases (EC 3.2.1.89) are enzymes that specifically hydrolyze the (1→4)-β-D-galactosidic linkages within the galactan side chains of pectin, a major component of plant cell walls. expasy.orgwikipedia.org This enzymatic degradation provides a direct route to β-1,4-linked galactooligosaccharides, including galactotetraose.

A thermostable endo-β-1,4-D-galactanase from the hyperthermophilic bacterium Thermotoga maritima has been cloned and characterized. nih.govtandfonline.comtandfonline.comoup.com This enzyme effectively hydrolyzes pectic galactans, producing a series of linear β-1,4-D-galactooligosaccharides. nih.govtandfonline.com Analysis of the hydrolysis products reveals the formation of galactose, galactobiose, galactotriose, and notably, β-1,4-D-galactotetraose. nih.govtandfonline.comresearchgate.net The enzyme from T. maritima displays optimal activity at high temperatures (90°C) and a neutral pH, making it a robust biocatalyst. nih.govtandfonline.com

Similarly, the endo-β-1,4-galactanase (GanB) from Bacillus subtilis is involved in the degradation of galactan. uniprot.orgasm.org This enzyme also acts on arabinose-free galactan to produce galactooligosaccharides, with galactotetraose being a major product along with smaller oligosaccharides. uniprot.orgasm.org The enzyme from B. subtilis has an optimal temperature of 50°C and an optimal pH of 6.5. uniprot.org It is important to note that this method yields β-1,4-galactotetraose, which differs from the specific linkage arrangement of 3α,4β,3α-Galactotetraose.

| Enzyme | Source Organism | Substrate | Major Products | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| Endo-β-1,4-D-galactanase | Thermotoga maritima | Pectic Galactans | β-1,4-D-Galactotetraose, Galactotriose, Galactobiose, Galactose | 7.0 | 90 |

| Endo-β-1,4-galactanase (GanB) | Bacillus subtilis | Arabinose-free Galactan | Galactotetraose, Galactotriose, Galactobiose, Galactose | 6.5 | 50 |

Derivation from Complex Polysaccharides via Glycoside Hydrolase Activity

Chemical and Chemoenzymatic Synthesis Strategies

Chemical synthesis provides a powerful alternative for producing structurally defined oligosaccharides that may be difficult to obtain through enzymatic methods or from natural sources. Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis.

The chemical synthesis of a complex oligosaccharide like 3α,4β,3α-Galactotetraose is a multi-step process that relies on the strategic use of protecting groups and activating reagents to control the formation of specific glycosidic bonds. news-medical.netnih.govnih.gov Because monosaccharides contain multiple hydroxyl groups with similar reactivity, protecting groups are essential to temporarily mask all but one hydroxyl group on the acceptor molecule and to control the stereochemical outcome (α or β) of the glycosylation reaction. news-medical.netnih.govresearchgate.net

The synthesis would involve a series of steps:

Preparation of Building Blocks: Galactose units are chemically modified to create a glycosyl donor (with a leaving group at the anomeric position) and a glycosyl acceptor (with a single free hydroxyl group at the desired position for linkage). This requires a sequence of protection and deprotection steps. universiteitleiden.nl

Glycosylation: The donor and acceptor are coupled in the presence of a promoter or activator (glycosylation reagent) to form the disaccharide. nih.gov The choice of protecting groups on the donor, particularly at the C-2 position, can influence the stereoselectivity of the glycosidic bond formation (1,2-trans or 1,2-cis). nih.gov For instance, participating groups like acyl esters (e.g., acetate (B1210297), benzoate) at C-2 typically lead to the formation of 1,2-trans glycosidic linkages (β- for galactose), while non-participating groups like ethers (e.g., benzyl) can allow for the formation of 1,2-cis linkages (α- for galactose). nih.govuniversiteitleiden.nl

Iterative Process: The resulting disaccharide is then deprotected at a specific position to become a new acceptor for the next glycosylation step, gradually building the tetrasaccharide chain. nih.gov

Final Deprotection: Once the full tetrasaccharide is assembled, all protecting groups are removed to yield the final product, 3α,4β,3α-Galactotetraose. universiteitleiden.nl

A chemoenzymatic strategy could also be employed, where chemical synthesis is used to create specific glycosyl donors and acceptors, which are then linked by a highly specific glycosyltransferase enzyme. acs.orgnih.govnih.gov This approach can simplify the synthesis by reducing the number of chemical protection and deprotection steps, as the enzyme provides the required regio- and stereoselectivity. sigmaaldrich.com For the synthesis of 3α,4β,3α-Galactotetraose, this would require specific α- and β-galactosyltransferases capable of acting on the synthetic intermediates.

| Component | Function | Examples |

|---|---|---|

| Protecting Groups | Temporarily mask hydroxyl groups to ensure regioselectivity and influence stereoselectivity. | Acetyl (Ac), Benzoyl (Bz), Benzyl (Bn), Silyl ethers (TBDMS, TIPS), Benzylidene acetals. |

| Glycosyl Donors | Galactose unit activated at the anomeric carbon for coupling. | Glycosyl halides (bromides, fluorides), Trichloroacetimidates, Thioglycosides, Glycosyl phosphates. |

| Glycosylation Reagents (Promoters) | Activate the glycosyl donor to facilitate reaction with the acceptor. | Silver triflate, N-Iodosuccinimide (NIS)/TfOH, Trimethylsilyl triflate (TMSOTf). |

Analytical Methodologies for Research on 3α,4β,3α Galactotetraose

Chromatographic Separation Techniques

Chromatography is a cornerstone for the isolation and quantification of oligosaccharides from diverse sample matrices. High-performance anion-exchange chromatography (HPAEC) is particularly well-suited for carbohydrate analysis due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD) for Oligosaccharide Profiling

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and established technique for the detailed analysis of galacto-oligosaccharides (GOS), including 3α,4β,3α-Galactotetraose. nih.govresearchgate.net This method leverages the weakly acidic nature of carbohydrates, which become anionic at high pH, allowing for their separation on a strong anion-exchange stationary phase. thermofisher.com A key advantage of HPAEC-PAD is that it permits the direct detection of underivatized carbohydrates, thus avoiding errors and complexities associated with sample derivatization. thermofisher.comthermofisher.com

The separation is typically achieved using specialized columns, such as the Dionex CarboPac series (e.g., PA1, PA200), which are designed for high-resolution separation of neutral and charged oligosaccharides. thermofisher.comnih.gov Elution is performed using a high-pH mobile phase, often a gradient of sodium acetate (B1210297) in sodium hydroxide, which facilitates the separation of oligosaccharides based on size, charge, linkage, and composition. sepscience.com

Pulsed Amperometric Detection (PAD) provides highly sensitive and selective detection of electroactive species like carbohydrates. chromatographytoday.com The process involves applying a repeating sequence of potentials (a waveform) to a gold working electrode, causing the oxidation of analytes that come into contact with its surface. chromatographytoday.com This generates a current that is proportional to the analyte concentration, allowing for quantification with sensitivity reaching picomole levels. creative-biolabs.com HPAEC-PAD is routinely used to generate oligosaccharide profiles, which are chromatographic fingerprints of the carbohydrate composition in a sample. thermofisher.comacs.org

Table 1: Typical HPAEC-PAD Parameters for Oligosaccharide Analysis

Advanced Mass Spectrometry for Molecular Identification and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of oligosaccharides. When coupled with liquid chromatography, it provides comprehensive data on molecular weight and fragmentation patterns, which are crucial for confirming the identity of compounds like 3α,4β,3α-Galactotetraose.

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF-LC/MS)

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, coupled with liquid chromatography (LC), is a high-resolution, accurate-mass (HRAM) technique extensively used for the structural characterization and identification of unknown compounds in complex mixtures. theanalyticalscientist.combioanalysis-zone.com For an oligosaccharide like 3α,4β,3α-Galactotetraose, LC-Q-TOF MS provides precise mass measurements, which are critical for determining its elemental composition. americanlaboratory.com The high mass accuracy, typically in the range of 1–2 ppm, significantly enhances confidence in compound identification. americanlaboratory.com

A Q-TOF instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer. shimadzu.com This hybrid configuration allows for the selection of a specific precursor ion in the quadrupole, fragmentation of that ion in a collision cell, and then high-resolution analysis of the resulting product ions in the TOF analyzer. shimadzu.com The resulting tandem mass spectrometry (MS/MS) data provides detailed structural information. nih.gov Analysis of the fragmentation patterns reveals details about the glycosidic linkages and the sequence of monosaccharide units within the galactotetraose molecule. nih.gov

This multidimensional approach, combining chromatographic separation with accurate mass measurement of both precursor and fragment ions, is a powerful workflow for the de novo structural elucidation of oligosaccharides. nih.gov

Table 2: Key Capabilities of Q-TOF-LC/MS for Galactotetraose Analysis

Spectroscopic Methods for Purity and Identity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for the complete structural determination of organic molecules, including complex carbohydrates. It provides unambiguous information about the connectivity of atoms, stereochemistry, and conformation.

For 3α,4β,3α-Galactotetraose, one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for confirming its identity and assessing purity. acs.org

¹H NMR (Proton NMR): Provides information on the number of different protons, their chemical environment, and their proximity to other protons. The anomeric protons (H-1) of each galactose residue resonate in a characteristic region of the spectrum, and their chemical shifts and coupling constants (³J(H1,H2)) are indicative of the anomeric configuration (α or β).

¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule. nih.gov The chemical shifts of the anomeric carbons (C-1) are highly sensitive to the anomeric configuration and linkage position. nih.gov The carbon signals from the linkage sites are also shifted downfield, confirming the connectivity between the monosaccharide units. nih.gov

Computer-assisted programs like CASPER (Computer Assisted SPectrum Evaluation of Regular polysaccharides) can be used in conjunction with experimental NMR data to predict spectra for proposed structures, aiding in the confirmation and elucidation of the oligosaccharide's primary structure. researchgate.netsemanticscholar.org The close correlation between experimental and predicted chemical shifts provides strong evidence for the correct structure. researchgate.net

Glycan Binding and Enzyme Activity Assays

Understanding the interaction of 3α,4β,3α-Galactotetraose with proteins, such as lectins or enzymes, is crucial for elucidating its biological role. Biophysical assays that measure these interactions provide data on binding affinity and specificity.

Thermal Shift Assay for Ligand-Protein Interactions

The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF) or Thermofluor, is a high-throughput, fluorescence-based method used to study the thermal stability of proteins and detect protein-ligand interactions. nih.govspringernature.com The principle of the assay is that the binding of a ligand, such as 3α,4β,3α-Galactotetraose, to a target protein often increases the protein's thermal stability. nih.gov

In a typical TSA experiment, the protein is mixed with an environmentally sensitive fluorescent dye (e.g., SYPRO Orange) and the ligand of interest. nih.gov The sample is then heated incrementally in a real-time PCR instrument. nih.gov As the protein unfolds (melts) due to the heat, its hydrophobic core becomes exposed. The dye binds to these exposed regions and its fluorescence increases significantly. nih.gov The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm).

A positive interaction between the galactotetraose and the protein is indicated by an increase in the Tm compared to the protein alone. This "thermal shift" signifies that the ligand-bound protein is more stable and requires a higher temperature to denature. springernature.com TSA is a valuable tool for screening potential binding partners and can be used to analyze interactions with inhibitors or other small molecules. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Interactions

There is currently no available research demonstrating the use of Electrophoretic Mobility Shift Assay (EMSA) to study the interactions between 3α,4β,3α-Galactotetraose and DNA-protein complexes. EMSA is a common technique used to detect the binding of proteins to nucleic acid fragments based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA fragment. This results in a "shift" in the position of the band corresponding to the DNA. While this method is widely used in studies of gene regulation and protein-DNA interactions, its specific application to assess the influence or direct binding of 3α,4β,3α-Galactotetraose in such systems has not been documented.

Radial Gel Diffusion Assays for Glycan Degradation Assessment

Similarly, a thorough search of scientific databases yielded no studies that have employed Radial Gel Diffusion Assays to evaluate the degradation of 3α,4β,3α-Galactotetraose. This assay is typically used to screen for and quantify the activity of enzymes that degrade specific substrates. In the context of glycans, the substrate (in this case, 3α,4β,3α-Galactotetraose) would be incorporated into a gel matrix. The addition of a sample containing a suspected degrading enzyme would result in a zone of clearance around the point of application as the glycan is broken down. The size of this zone can then be correlated to the enzymatic activity. The lack of published research using this method for 3α,4β,3α-Galactotetraose means there are no specific findings or data to report on its enzymatic susceptibility as determined by this technique.

Research Applications and Future Directions for 3α,4β,3α Galactotetraose

Utility as a Biochemical Reagent and Reference Standard in Glycobiology Research

3α,4β,3α-Galactotetraose serves as a specialized biochemical reagent in the multifaceted field of glycobiology. researchgate.netnih.govmedchemexpress.commedchemexpress.cn This area of study investigates the structure, function, and biology of carbohydrates, also known as glycans. The compound's availability as a high-purity substance allows researchers to use it in a variety of experimental settings to probe the intricate world of glycan interactions.

While not as commonly utilized as simpler sugars, 3α,4β,3α-Galactotetraose holds potential as a reference standard in specialized chromatographic and mass spectrometric analyses. In studies focused on the characterization of complex mixtures of galacto-oligosaccharides (GOS), having a well-defined standard like this tetrasaccharide can aid in the identification and quantification of related structures. Its defined structure and molecular weight make it a useful benchmark for developing and validating analytical methods for oligosaccharide analysis.

Role as a Substrate or Acceptor in Enzymatic Reaction Studies

The enzymatic synthesis and modification of oligosaccharides are central to glycobiology. 3α,4β,3α-Galactotetraose can be employed as a specific substrate to characterize the activity and specificity of various glycoside hydrolases and glycosyltransferases. For instance, researchers can use this tetrasaccharide to investigate enzymes that cleave specific α- or β-galactosidic linkages.

| Enzyme Class | Potential Role of 3α,4β,3α-Galactotetraose | Research Focus |

| Glycoside Hydrolases (e.g., α-galactosidases) | Substrate | Determining enzyme kinetics, substrate specificity, and the impact of linkage type on enzyme activity. |

| Glycosyltransferases | Acceptor | Investigating the ability of the enzyme to add further monosaccharide units to the tetrasaccharide, thereby elucidating the enzyme's acceptor preferences and the potential for synthesizing more complex glycans. |

These studies are crucial for understanding the biosynthesis and degradation of complex carbohydrates in biological systems and for the development of enzymatic tools for glycoconjugate synthesis.

Investigational Models for Inherited Metabolic Disorders (e.g., Galactosemia Research)

Inherited metabolic disorders, such as classic galactosemia, result from deficiencies in enzymes involved in carbohydrate metabolism. Classic galactosemia is caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase, leading to the accumulation of galactose and its metabolites. wikipedia.orgnih.gov While direct research linking 3α,4β,3α-Galactotetraose to galactosemia is limited, its role as a complex galactose-containing oligosaccharide makes it a relevant molecule for broader research into galactose metabolism.

In the context of lysosomal storage disorders like Fabry disease, which involves the accumulation of glycosphingolipids with terminal α-galactosyl residues, related oligosaccharides are critical for research. Although not a direct substrate in Fabry disease, 3α,4β,3α-Galactotetraose can be used in foundational studies of α-galactosidases, the enzymes deficient in this disorder. Understanding how these enzymes interact with various galactose-containing structures can provide insights into the disease mechanism and aid in the development of enzyme replacement therapies.

Emerging Research Areas and Unexplored Potential in Glycotechnology

The unique structure of 3α,4β,3α-Galactotetraose presents opportunities in the burgeoning field of glycotechnology. The chemical and enzymatic synthesis of oligosaccharides with defined structures is a rapidly growing area with applications in medicine and materials science. researchgate.netnih.govnih.gov

Potential applications include:

Glycan Arrays: Immobilizing 3α,4β,3α-Galactotetraose on a solid support to create a glycan array could be used to probe the binding specificities of lectins, antibodies, and other glycan-binding proteins. This can help in identifying novel protein-carbohydrate interactions.

Biomarker Discovery: While not yet established, there is potential to investigate whether 3α,4β,3α-Galactotetraose or similar complex oligosaccharides could serve as biomarkers for certain metabolic conditions or diseases. Altered glycosylation is a hallmark of many diseases, and the presence or abundance of specific oligosaccharides in biological fluids could have diagnostic or prognostic value.

Development of Prebiotics: Galacto-oligosaccharides are known for their prebiotic activity, promoting the growth of beneficial gut bacteria. The specific effects of a defined tetrasaccharide like 3α,4β,3α-Galactotetraose on the gut microbiome are yet to be fully explored and represent an exciting area for future research.

As synthetic and analytical techniques continue to advance, the full potential of complex and structurally defined oligosaccharides like 3α,4β,3α-Galactotetraose in research and biotechnology is yet to be fully realized.

Q & A

Q. How can researchers address limitations in characterizing this compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., varying pH, temperature) and analyze degradation products via LC-MS. Use Arrhenius modeling to predict shelf-life. Discuss limitations in sample handling (e.g., freeze-thaw cycles) and propose storage conditions in the methods section .

Q. What frameworks support the integration of this compound’s in vitro and in vivo data into a cohesive mechanistic model?

- Methodological Answer : Use systems biology tools (e.g., Copasi) to model pharmacokinetic/pharmacodynamic (PK/PD) relationships. Cross-validate with transcriptomic or metabolomic datasets to identify pathways modulated by the oligosaccharide. Highlight gaps between cell-based assays and animal models in the discussion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.